molecular formula C26H27N3O5 B12328978 Z-Gly-Pro-4MbetaNA CAS No. 201983-16-6

Z-Gly-Pro-4MbetaNA

Cat. No.: B12328978
CAS No.: 201983-16-6
M. Wt: 461.5 g/mol
InChI Key: URYYDWUFEVBVHE-QFIPXVFZSA-N
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Description

L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- is a complex organic compound with the molecular formula C27H27N5O4 and a molecular weight of 485.53 g/mol . This compound is characterized by its intricate structure, which includes a prolinamide core, a phenylmethoxycarbonyl group, and a naphthalenyl moiety. It is utilized in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- typically involves multi-step organic reactions. The process begins with the protection of the amino group of proline using a phenylmethoxycarbonyl (Cbz) group. This is followed by coupling with glycine and subsequent attachment of the naphthalenyl group. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield naphthoquinones, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and naphthalenyl groups provide distinct electronic and steric properties, making it a valuable compound for various research applications .

Properties

CAS No.

201983-16-6

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

benzyl N-[2-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C26H27N3O5/c1-33-23-15-20(14-19-10-5-6-11-21(19)23)28-25(31)22-12-7-13-29(22)24(30)16-27-26(32)34-17-18-8-3-2-4-9-18/h2-6,8-11,14-15,22H,7,12-13,16-17H2,1H3,(H,27,32)(H,28,31)/t22-/m0/s1

InChI Key

URYYDWUFEVBVHE-QFIPXVFZSA-N

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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